molecular formula C26H37NO2 B081785 Cyclohexyl 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanoate CAS No. 14938-53-5

Cyclohexyl 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanoate

Cat. No. B081785
CAS RN: 14938-53-5
M. Wt: 395.6 g/mol
InChI Key: AEVGXZZTAMVZAL-UHFFFAOYSA-N
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Description

Cyclohexyl 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanoate, commonly known as CDAP, is a chemical compound with potential applications in scientific research. CDAP is a derivative of naphthalene and is synthesized using specific chemical reactions. The compound has been found to exhibit unique biochemical and physiological effects, making it an interesting subject for scientific research.

Mechanism Of Action

CDAP exhibits its unique properties through its mechanism of action. The compound is known to bind to specific proteins and enzymes, leading to changes in their activity and function. CDAP has been found to interact with proteins involved in cellular signaling pathways, making it a potential target for drug discovery.

Biochemical And Physiological Effects

CDAP has been found to exhibit unique biochemical and physiological effects. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. CDAP has also been found to inhibit the activity of specific enzymes involved in inflammation, making it a potential anti-inflammatory agent.

Advantages And Limitations For Lab Experiments

CDAP has several advantages for use in lab experiments. The compound is stable under a wide range of conditions and is easily synthesized using specific chemical reactions. However, CDAP has some limitations, including its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for research involving CDAP. One potential area of research is the development of CDAP-based fluorescent probes for the detection of specific proteins and enzymes in biological samples. Another area of research is the synthesis of CDAP derivatives with improved solubility and reduced toxicity. CDAP also has potential applications in drug discovery, and future research may focus on identifying specific targets for the compound.

Synthesis Methods

CDAP is synthesized using a multi-step chemical reaction process. The synthesis starts with the reaction of cyclohexanone with dimethylamine to form the intermediate cyclohexylamine. The intermediate is then reacted with 1-bromo-2-naphthalene to form the naphthalene derivative. The final step involves the reaction of the naphthalene derivative with 2-bromo-2-methylpropionic acid to form CDAP.

Scientific Research Applications

CDAP has been found to exhibit potential applications in scientific research. The compound has been used as a fluorescent probe to detect the presence of specific proteins and enzymes in biological samples. CDAP has also been used as a precursor in the synthesis of other compounds with potential applications in drug discovery.

properties

CAS RN

14938-53-5

Product Name

Cyclohexyl 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanoate

Molecular Formula

C26H37NO2

Molecular Weight

395.6 g/mol

IUPAC Name

cyclohexyl 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanoate

InChI

InChI=1S/C26H37NO2/c1-20(2)26(18-11-19-27(3)4,25(28)29-22-14-6-5-7-15-22)24-17-10-13-21-12-8-9-16-23(21)24/h8-10,12-13,16-17,20,22H,5-7,11,14-15,18-19H2,1-4H3

InChI Key

AEVGXZZTAMVZAL-UHFFFAOYSA-N

SMILES

CC(C)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(=O)OC3CCCCC3

Canonical SMILES

CC(C)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(=O)OC3CCCCC3

synonyms

α-[3-(Dimethylamino)propyl]-α-isopropyl-1-naphthaleneacetic acid cyclohexyl ester

Origin of Product

United States

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